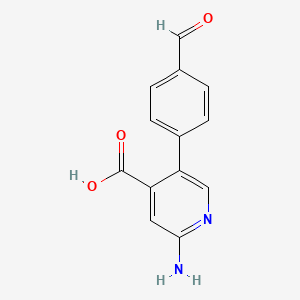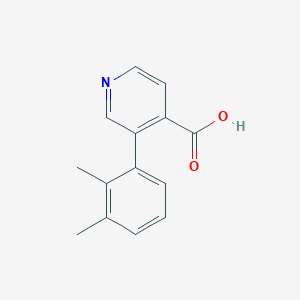
4-(2,3-Dimethylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dimethylphenyl)picolinic acid, 95% (4-DMPPA) is an aromatic heterocyclic compound that has recently been studied for its potential applications in scientific research. 4-DMPPA is an organic compound with a molecular formula of C9H9NO2 that is structurally related to picolinic acid and dimethylphenylpyridine. It is a white crystalline solid that is slightly soluble in water, ethanol, and methanol. 4-DMPPA has a number of unique properties that make it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dimethylphenyl)picolinic acid, 95% has a number of potential applications in scientific research. It has been studied as an antioxidant, a corrosion inhibitor, and a potential therapeutic agent. It has also been studied for its potential to inhibit the growth of certain bacteria and fungi.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dimethylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to act as a corrosion inhibitor by forming a protective layer on metal surfaces.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Dimethylphenyl)picolinic acid, 95% are not yet fully understood. However, preliminary studies suggest that it may have potential therapeutic effects, including anti-inflammatory and anti-cancer effects. It may also have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,3-Dimethylphenyl)picolinic acid, 95% has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. However, it is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 4-(2,3-Dimethylphenyl)picolinic acid, 95%. It could be further studied as an antioxidant and corrosion inhibitor. It could also be explored as a potential therapeutic agent for neurological and other disorders. Additionally, it could be studied as a potential anti-bacterial and anti-fungal agent. Finally, it could be used in the development of new materials and drugs.
Synthesemethoden
4-(2,3-Dimethylphenyl)picolinic acid, 95% can be synthesized from dimethylphenylpyridine and picolinic acid. The reaction involves the condensation of picolinic acid with dimethylphenylpyridine in the presence of a base, such as sodium hydroxide. The reaction results in the formation of 4-(2,3-Dimethylphenyl)picolinic acid, 95%, which can then be purified by recrystallization.
Eigenschaften
IUPAC Name |
4-(2,3-dimethylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-4-3-5-12(10(9)2)11-6-7-15-13(8-11)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBKDKPNPQVZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=NC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














